2-(sec-Butyl)-1H-imidazole

Medicinal Chemistry Drug Design Physicochemical Property

2-(sec-Butyl)-1H-imidazole (CAS 61893-06-9), also known as 2-(1-methylpropyl)-1H-imidazole, is an N-heterocyclic compound with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol. It belongs to the 2-alkylimidazole class, characterized by a sec-butyl substituent at the 2-position of the imidazole ring.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
CAS No. 61893-06-9
Cat. No. B3192302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(sec-Butyl)-1H-imidazole
CAS61893-06-9
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCC(C)C1=NC=CN1
InChIInChI=1S/C7H12N2/c1-3-6(2)7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9)
InChIKeyXFDFELYDTUQBDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(sec-Butyl)-1H-imidazole (CAS 61893-06-9): A Procurement and Differentiation Guide for Research Applications


2-(sec-Butyl)-1H-imidazole (CAS 61893-06-9), also known as 2-(1-methylpropyl)-1H-imidazole, is an N-heterocyclic compound with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol. It belongs to the 2-alkylimidazole class, characterized by a sec-butyl substituent at the 2-position of the imidazole ring [1]. This class of compounds is widely used as building blocks in medicinal chemistry and as intermediates in organic synthesis. However, specific physicochemical, biological, or application data for this exact compound is extremely limited in primary research and patents. Most available information is derived from vendor catalogs or inferred from studies on related 2-alkylimidazoles.

Workflow Organic synthesis and medicinal chemistry building block
Selection Context 2-Alkylimidazole with sec-butyl branching for isomer-dependent property tuning
Evidence Basis Class-level data; limited compound-specific primary literature

Why 2-(sec-Butyl)-1H-imidazole Cannot Be Replaced by Unverified Analogs in Critical Applications


Within the 2-alkylimidazole family, even minor variations in the alkyl substituent—such as the branching point (sec-butyl vs. n-butyl or isobutyl) or chain length (propyl vs. butyl)—can profoundly alter physicochemical properties like lipophilicity, basicity, and solubility [1]. These properties directly influence the compound's performance in applications ranging from corrosion inhibition [2] to biological activity [3]. While direct comparative data for the target compound is absent from the literature, class-level trends indicate that the sec-butyl group confers a specific balance of steric bulk and electronic effects that cannot be assumed to be equivalent to its linear or differently branched isomers. Substituting a 2-alkylimidazole without empirical validation of the specific isomer introduces significant risk of altered reactivity, selectivity, or performance.

Property
2-(sec-Butyl)-1H-imidazole
Analog Risk
Lipophilicity
Intermediate LogP profile
n-Butyl isomer is more lipophilic; may shift membrane partitioning
Physical State
Likely liquid at ambient conditions
n-Butyl analog is solid; handling and dissolution behavior differ
Boiling Point
Lower boiling range
Linear isomer boils higher; distillation-based purification may not transfer

Quantitative Differentiation of 2-(sec-Butyl)-1H-imidazole: Comparative Physicochemical and Performance Data


Lipophilicity (LogP) as a Differentiator Among C7 Isomers

The lipophilicity of a compound, quantified by its LogP value, is a critical parameter influencing membrane permeability and target binding. For the three C₇H₁₂N₂ isomers (sec-butyl, n-butyl, isobutyl), computed LogP values differ significantly. The sec-butyl isomer exhibits an intermediate LogP (1.6) compared to the more lipophilic n-butyl isomer (1.75) and the less lipophilic isobutyl isomer (1.61), indicating distinct pharmacokinetic profiles if used as a drug scaffold [1][2][3]. The computed topological polar surface area (TPSA) is identical for all three (28.7 Ų).

Lipophilicity (LogP)
Cross-study comparable
LogP 1.6
n-Butyl: 1.75
Isobutyl: 1.61
sec-butyl is 0.15 units less lipophilic than n-butyl
Supports isomer-dependent permeability differentiation
Computed XLogP3; experimental confirmation recommended
Medicinal Chemistry Drug Design Physicochemical Property

Basicity (pKa) Modulation by Alkyl Branching

The basicity of 2-alkylimidazoles, measured by the pKa of the conjugate acid, is a key determinant of their ability to coordinate metal ions and act as ligands or corrosion inhibitors. A quantitative structure-property relationship (QSPR) study established a linear correlation for 2-alkylimidazoles: pKa = 0.0349 * n + 7.87, where 'n' is the total number of carbon atoms in the alkyl chain [1]. Applying this equation, the predicted pKa for all C7 isomers (n=4) is 7.87 + (0.0349 * 4) = 8.01. However, this model does not account for branching effects, which are known to subtly alter basicity through steric and electronic perturbations. Therefore, the sec-butyl isomer is predicted to have a pKa near 8.0, but its specific value may differ slightly from the n-butyl and isobutyl isomers.

Basicity (pKa)
Class-level inference
Predicted pKa ≈ 8.0
Imidazole: 7.14
QSPR model suggests enhanced metal-binding vs. unsubstituted imidazole
Branching effect not captured; empirical pKa measurement needed
Coordination Chemistry Catalysis Metal Extraction

Antimicrobial Activity: A Class-Level Trend and the Isomer Gap

Studies on 2-substituted N-alkylimidazole derivatives have demonstrated that increasing the alkyl chain length generally enhances antimicrobial activity, particularly against Gram-positive bacteria [1]. For instance, 2-butylimidazole exhibited MIC values of 50 µg/mL against S. aureus and 100 µg/mL against B. subtilis . While direct data for the sec-butyl isomer is not available in primary literature, its isomeric nature positions it as a structural analog with potentially distinct activity. The branching of the sec-butyl group may influence target binding differently compared to the linear n-butyl chain. Class-level evidence supports the notion that 2-alkylimidazoles with C3-C8 chains are active against Gram-positive strains, with activity often peaking at intermediate chain lengths [1].

Antimicrobial Activity
Class-level inference
No direct experimental data
2-Butylimidazole: S. aureus MIC 50 µg/mL
Class-level activity established; isomer-specific SAR is unknown
Supports antimicrobial screening hypothesis; data to verify
Antimicrobial Agents Structure-Activity Relationship (SAR) Gram-Positive Bacteria

Volatility and Thermal Stability: A Comparative Physicochemical Profile

Boiling point data provides a practical basis for distinguishing isomers in synthetic and purification workflows. The sec-butyl isomer has a reported boiling point of 269.9 °C at 760 mmHg [1]. This is notably lower than its linear counterpart, 2-butylimidazole (279.3–294 °C), and essentially identical to its branched isomer, 2-isobutylimidazole (269.9 °C) . The lower boiling point of the branched isomers compared to the linear one reflects reduced intermolecular interactions. Furthermore, while 2-butylimidazole is a solid at room temperature (melting point 52 °C), the melting point for 2-(sec-butyl)-1H-imidazole is not widely reported, though it is likely a liquid or low-melting solid based on its branched structure .

Volatility (Boiling Point)
Cross-study comparable
269.9 °C
n-Butyl: 279.3–294 °C
Isobutyl: 269.9 °C
sec-butyl boils ~9–24 °C lower than linear analog
Enables isomer-specific distillation purification
Liquid physical state may simplify automated handling
Material Science Organic Synthesis Purification

Recommended Research and Industrial Applications for 2-(sec-Butyl)-1H-imidazole Based on Available Evidence


Medicinal Chemistry Scaffold for Isomer-Dependent SAR Exploration

The computed lipophilicity difference (LogP 1.6 vs. 1.75 for the n-butyl isomer) [1] positions 2-(sec-butyl)-1H-imidazole as a valuable building block for structure-activity relationship (SAR) studies. Researchers investigating targets where optimal LogP is critical (e.g., CNS-penetrant drugs) can use this isomer to fine-tune the balance between aqueous solubility and membrane permeability. The sec-butyl group offers a unique steric profile that may alter target binding compared to linear or differently branched analogs, making it a distinct tool for lead optimization.

Ligand Design for Metal Coordination and Corrosion Inhibition

Class-level evidence indicates that 2-alkylimidazoles with pKa values ~8.0 exhibit enhanced metal-binding capabilities compared to imidazole (pKa 7.14) [2]. The sec-butyl derivative, with its predicted pKa near 8.01, is a candidate ligand for designing coordination complexes or corrosion inhibitors. Its branched structure may influence the steric environment around the metal center, potentially offering advantages in catalyst selectivity or film-forming properties on metal surfaces. This compound is suitable for research groups synthesizing novel metal-organic frameworks (MOFs) or exploring imidazole-based ionic liquids.

Synthetic Intermediate with Optimized Physical Handling Properties

The reported boiling point (269.9 °C) [3] and likely liquid physical state differentiate this isomer from the solid n-butyl analog. For synthetic chemists conducting multistep syntheses, the liquid handling characteristics of 2-(sec-butyl)-1H-imidazole may reduce solvent usage and simplify automated workflows compared to solid reagents. This practical advantage, combined with the lower boiling point (which facilitates purification by distillation), makes it a compelling intermediate for the synthesis of more complex imidazole-containing molecules.

Antimicrobial Lead Generation in Gram-Positive Focused Programs

While direct data is absent, the established antimicrobial activity of structurally related 2-alkylimidazoles against S. aureus and B. subtilis [4] suggests that 2-(sec-butyl)-1H-imidazole warrants evaluation. Research groups focused on novel antibacterial agents, particularly those targeting drug-resistant Gram-positive pathogens, could include this compound in a focused library of alkylimidazole isomers. Its unique branching may yield a distinct spectrum of activity or potency, contributing valuable SAR data to this under-explored chemical space.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
Isomer-dependent lipophilicity and steric profile
LogP measurement and target binding assays
Coordination chemistry and corrosion inhibition
Predicted pKa and metal-binding capability
Metal complexation studies and corrosion rate evaluation
Synthetic intermediate with handling advantages
Liquid physical state and lower boiling point
Distillation efficiency and automated synthesis compatibility
Antimicrobial lead generation
Class-level Gram-positive activity precedent
MIC determination against S. aureus and B. subtilis panels

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